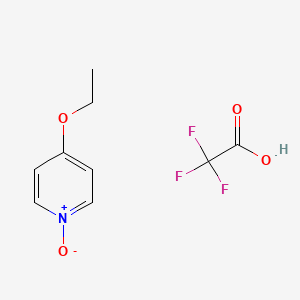
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine: is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
The synthesis of N1-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the hexane-1,6-diamine moiety: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with hexane-1,6-diamine.
Ethylation: The final step involves the ethylation of the amine group to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions include various quinoline derivatives with modified functional groups.
Applications De Recherche Scientifique
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as a fluorescent probe for biological imaging.
Medicine: It has shown promise as a lead compound for the development of antimalarial and anticancer agents.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of N1-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways.
Comparaison Avec Des Composés Similaires
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinidine: An antiarrhythmic agent with a quinoline core and different functional groups.
Sitamaquine: Another antimalarial compound with structural similarities.
The uniqueness of N1-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Propriétés
Numéro CAS |
95237-16-4 |
|---|---|
Formule moléculaire |
C19H29N3O |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
N-ethyl-N'-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C19H29N3O/c1-4-20-10-7-5-6-8-11-21-18-14-16(23-3)13-17-15(2)9-12-22-19(17)18/h9,12-14,20-21H,4-8,10-11H2,1-3H3 |
Clé InChI |
CPGAASLSRQHUHN-UHFFFAOYSA-N |
SMILES canonique |
CCNCCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
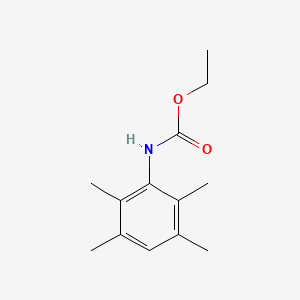
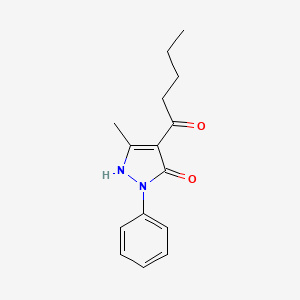

![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)

![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)
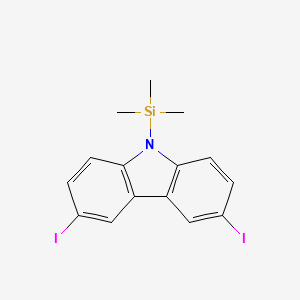
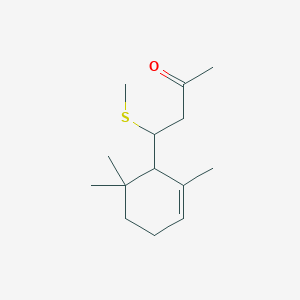
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
